trichloromethylsulfanyl N-phenylcarbamodithioate
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Overview
Description
Trichloromethylsulfanyl N-phenylcarbamodithioate is a chemical compound with the molecular formula C8H6Cl3NS3. It is known for its unique structure, which includes a trichloromethyl group attached to a sulfanyl group, and a phenylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylsulfanyl N-phenylcarbamodithioate typically involves the reaction of trichloromethylsulfanyl chloride with N-phenylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trichloromethylsulfanyl N-phenylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trichloromethylsulfanyl N-phenylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trichloromethylsulfanyl N-phenylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Trichloromethylsulfanyl N-phenylcarbamodithioate can be compared with other similar compounds, such as:
Captan: A fungicide with a similar trichloromethylsulfanyl group.
Folpet: Another fungicide with a related structure.
Trichloro (sulfanyl)ethyl benzamides: Compounds with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol groups makes it particularly useful in various research applications.
Properties
CAS No. |
65331-37-5 |
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Molecular Formula |
C8H6Cl3NS3 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
trichloromethylsulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl3NS3/c9-8(10,11)15-14-7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
CYCKBWPJJKCLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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